![molecular formula C7H10ClF2NO2 B3024629 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone CAS No. 478258-79-6](/img/structure/B3024629.png)
2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
While some basic properties like boiling point, melting point, and density might be available , a comprehensive analysis of the physical and chemical properties of this compound is not provided in the sources I found.Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone, due to its structural features, can be involved in enantioselective synthesis processes. For example, the biotransformation of related chloro-difluoro compounds by bacterial strains such as Acinetobacter sp. can yield chiral intermediates with high enantioselectivity. This process is critical in the pharmaceutical industry for the production of antifungal agents like Miconazole, where specific stereochemistry is required for biological activity. Optimized biocatalytic conditions can enhance yields and enantiomeric excess, demonstrating the potential of microbial biotransformation in synthesizing chiral intermediates from chloro-difluoro compounds (Miao et al., 2019).
Chiral Intermediate Synthesis for Drug Development
Chiral intermediates derived from 2-chloro-2,2-difluoro compounds are essential in synthesizing drugs such as Ticagrelor, which is used to treat acute coronary syndromes. The enzymatic process involving ketoreductases can convert similar chloro-difluoro compounds into vital chiral alcohols with high conversion rates and enantiomeric excess. This green and environmentally friendly approach underlines the importance of chloro-difluoro compounds in industrial pharmaceutical applications, offering a sustainable method for producing high-purity chiral intermediates (Guo et al., 2017).
Reformatsky Reactions and Organic Synthesis
The Reformatsky reaction involving difluoro-2-halo-1-furan-2-yl ethanones, which share structural similarities with 2-chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone, demonstrates the utility of such compounds in synthesizing α,α-difluoro-β-hydroxy ketones. These reactions, facilitated by metals like indium in aqueous media, showcase the versatility of chloro-difluoro compounds in organic synthesis, providing pathways to novel ketones that could have pharmaceutical relevance (Chung et al., 2001).
Heterocyclic Compound Synthesis
Chloro-difluoro compounds are also pivotal in synthesizing heterocyclic compounds, which are a cornerstone in pharmaceutical chemistry due to their diverse biological activities. The condensation of related chlorophenyl ethanones with dimethylformamide dimethyl acetal, for example, leads to the formation of isoflavones and other heterocycles. These reactions highlight the role of chloro-difluoro compounds in constructing complex molecules that could serve as drug candidates or biological probes (Moskvina et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-hydroxypiperidin-1-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUMTDKMNZFLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382431 | |
Record name | 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478258-79-6 | |
Record name | 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.